molecular formula C10H12O6 B1329662 Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate CAS No. 6289-46-9

Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate

Cat. No.: B1329662
CAS No.: 6289-46-9
M. Wt: 228.2 g/mol
InChI Key: MHKKFFHWMKEBDW-UHFFFAOYSA-N
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Description

Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate (DMDC) is an organic compound with a molecular formula of C8H10O4. It is a colorless solid that is soluble in water and alcohols. DMDC is an important intermediate in the synthesis of a variety of compounds, such as pharmaceuticals, dyes, and other chemicals. It is also used as a reagent in organic synthesis.

Scientific Research Applications

Toxicological Profile

Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate, along with its analogs, has been assessed for its toxicological properties. It is part of crude 4-methylcyclohexanemethanol (MCHM), an industrial solvent used to clean coal, which was accidentally released into the Elk River in West Virginia. Investigations have shown that these substances exhibit low to moderate acute and subchronic oral toxicity. Specifically, the compounds have been observed not to cause skin sensitization below certain doses, indicating their safety at plausible human exposures. Moreover, these chemicals are not mutagenic and are not predicted to be carcinogenic. However, some constituents were predicted to possibly be developmental toxicants, although actual rat studies did not demonstrate developmental toxicity for dimethyl 1,4-cyclohexanedicarboxylate and related compounds (Paustenbach et al., 2015).

Catalytic Synthesis

The compound has been implicated in the catalytic synthesis of various materials. For instance, it's mentioned in the context of producing dimethyl carbonate (DMC), a solvent notably used in lithium-ion batteries. The production process from propylene carbonate (PC) and methanol (MeOH) is highlighted as an environmentally friendly and highly efficient method. The review delves into different production technologies, catalysts, and the relationship between catalyst preparation and performance. This highlights the importance of the compound in facilitating green and efficient industrial processes (Deng et al., 2019).

Applications in Fuel Technology

The compound is also noted in the context of fuel technology. For example, polyoxymethylene dimethyl ethers (OME), containing 3–5 CH2O units (OME3–5), are an emerging class of oxygenated fuels for diesel engines. They are known to considerably reduce soot formation due to the absence of C-to-C bonds, thereby allowing for higher exhaust gas recirculation (EGR) rates to reduce NOx emissions. The production processes of OME involve this compound and its analogs, showing the compound's significance in developing sustainable fuel options (Baranowski et al., 2017).

Safety and Hazards

Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate is classified as an irritant (Xi) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The safety precautions include avoiding inhalation and contact with skin and eyes .

Properties

IUPAC Name

dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O6/c1-15-9(13)5-3-8(12)6(4-7(5)11)10(14)16-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKKFFHWMKEBDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)C(CC1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3027617
Record name Dimethyl succinylsuccinate
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Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6289-46-9
Record name Dimethyl succinylsuccinate
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Record name 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-dimethyl ester
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Record name Dimethyl succinylsuccinate
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Record name Dimethyl succinylsuccinate
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Record name 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-dimethyl ester
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Record name Dimethyl succinylsuccinate
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Record name Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
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Synthesis routes and methods

Procedure details

To a stirred solution of dimethyl succinate (400.1 g., 98.7% purity, 2.7 mole) and dry methanol (13 g., 0.4 mole) at 30° C. under nitrogen is added over 1.5 hour a stirred slurry of finely divided sodium (22.1 g., 0.96 mole) in dimethyl succinate (83.4 g., 0.57 mole). The temperature rises to 45° C. maximum. The mixture is heated to 76° C. and the methanol stripped off over two hours. Additional dimethyl succinate is added (200 g., 1.38 mole) to maintain the fluidity of the reaction. On completion of methanol distillation, methanol is added (400 g., 12.5 mole) and the mixture cooled to 30° C., filtered and the excess dimethyl succinate washed out with dry methanol. The resulting filtercake is reslurried in methanol and added to 15% aqueous sulfuric acid (330 g.), cooled to 24° C. then filtered, washed with water to remove the sodium sulfate, and dried. A yield of 81% of theory dimethyl succinylsuccinate is obtained.
Quantity
400.1 g
Type
reactant
Reaction Step One
Quantity
22.1 g
Type
reactant
Reaction Step One
Quantity
83.4 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the solubility profile of Dimethyl 1,4-Cyclohexanedione-2,5-dicarboxylate in common solvents?

A: Research indicates that Dimethyl 1,4-Cyclohexanedione-2,5-dicarboxylate exhibits varying solubility in different solvents. A study utilizing the isothermal saturated method revealed its solubility in N,N-dimethylformamide, methanol, 1-propanol, acetonitrile, 2-propanol, ethyl acetate, and acetone. [] The experimental data was successfully fitted to the λh model, demonstrating good agreement between calculated and experimental solubilities. [] This information is crucial for designing and scaling up industrial crystallization processes.

Q2: Can Dimethyl 1,4-Cyclohexanedione-2,5-dicarboxylate be utilized in the synthesis of polymers with unique properties?

A: Yes, Dimethyl 1,4-Cyclohexanedione-2,5-dicarboxylate serves as a key building block in the synthesis of Polyquin(2,3-b)acridine-12,14(5,7)dione (Polyquinacridinedione, PQA). [] This polymer, when dispersed in bromodiphenylmethane (BDPM) or silicon oil, exhibits significant electrorheological (ER) activity. [] The ER properties, including shear stress, yield stress, and apparent viscosity, were found to be influenced by factors such as shear rate, electric field, and particle concentration. [] This highlights the potential of Dimethyl 1,4-Cyclohexanedione-2,5-dicarboxylate-derived polymers in advanced material applications.

Q3: How does Dimethyl 1,4-Cyclohexanedione-2,5-dicarboxylate participate in the formation of novel metal complexes?

A: Interestingly, Dimethyl 1,4-Cyclohexanedione-2,5-dicarboxylate can undergo bismuth-assisted aerobic oxidation to generate in situ dihydroxybenzoquinone ligands. [] This process leads to the formation of unique bismuth(III) complexes, as evidenced by the synthesis of [Bi(H(3)dhbqdc)(H(2)dhbqdc)]·2.5dmf, [Bi(2)(mdhbqdc)(ox)(2)(dmf)(4)], and [Bi(2)(mdhbqdc)(2)(ox)(dmf)(4)]. [] This highlights the versatility of Dimethyl 1,4-Cyclohexanedione-2,5-dicarboxylate as a precursor in inorganic synthesis, potentially leading to materials with distinct structural and functional properties.

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